3,3-Dichloro-5-methyl-5-propyloxolan-2-one
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Overview
Description
3,3-Dichloro-5-methyl-5-propyloxolan-2-one is an organic compound characterized by its unique structure, which includes a five-membered oxolane ring substituted with two chlorine atoms, a methyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-5-methyl-5-propyloxolan-2-one typically involves the chlorination of 5-methyl-5-propyloxolan-2-one. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-5-methyl-5-propyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form 5-methyl-5-propyloxolan-2-one.
Oxidation Reactions: Oxidation can lead to the formation of corresponding oxo derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) in solvents such as ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) in aqueous conditions.
Major Products
Substitution: Formation of substituted oxolane derivatives.
Reduction: Formation of 5-methyl-5-propyloxolan-2-one.
Oxidation: Formation of oxo derivatives.
Scientific Research Applications
3,3-Dichloro-5-methyl-5-propyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-5-methyl-5-propyloxolan-2-one involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, while the oxolane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dichloro-5-methyl-5-ethyloxolan-2-one
- 3,3-Dichloro-5-methyl-5-butyl-oxolan-2-one
- 3,3-Dichloro-5-methyl-5-isopropyloxolan-2-one
Uniqueness
3,3-Dichloro-5-methyl-5-propyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
89345-00-6 |
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Molecular Formula |
C8H12Cl2O2 |
Molecular Weight |
211.08 g/mol |
IUPAC Name |
3,3-dichloro-5-methyl-5-propyloxolan-2-one |
InChI |
InChI=1S/C8H12Cl2O2/c1-3-4-7(2)5-8(9,10)6(11)12-7/h3-5H2,1-2H3 |
InChI Key |
HICNKFDXGWWKJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(C(=O)O1)(Cl)Cl)C |
Origin of Product |
United States |
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